2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrimidine core with a thione group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (dhfr) with high affinity .
Mode of Action
It can be inferred from related pyridopyrimidine derivatives that these compounds inhibit dhfr, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to a halt in the synthesis of RNA and DNA, causing the death of cancer cells .
Biochemical Pathways
Related pyridopyrimidine derivatives have been reported to affect the synthesis of rna and dna by inhibiting dhfr . This inhibition disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
Similar pyridopyrimidine derivatives have been predicted to have good pharmacokinetic properties in theoretical kinetic studies .
Result of Action
Related pyridopyrimidine derivatives have been reported to cause cell death by inhibiting the synthesis of rna and dna .
Action Environment
It’s worth noting that the synthesis of similar pyridopyrimidine derivatives has been reported to be efficiently carried out in water, an environmentally benign solvent .
Biochemical Analysis
Biochemical Properties
For instance, some pyrimidine derivatives have been found to inhibit the activity of D-Dopachrome Tautomerase (D-DT), a key enzyme involved in cancer progression .
Cellular Effects
Related pyrimidine derivatives have been shown to suppress the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This suppression can be explained by the induction of cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway .
Molecular Mechanism
Related compounds have been found to inhibit the activity of D-DT, a key enzyme involved in cancer progression . This inhibition could potentially lead to the suppression of cancer cell proliferation .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized using environmentally benign procedures, leading to high yields of products of greater purity .
Metabolic Pathways
Pyrimidine metabolism is a dynamic and versatile pathway in pathogens and humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert a carbonyl group into a thione group . The reaction conditions usually require heating and the presence of a suitable solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve combinatorial and parallel synthesis techniques to optimize yield and purity. The use of automated synthesis platforms can facilitate the large-scale production of pyrimidine-thiones, ensuring consistency and efficiency in the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-thiones: Compounds with similar core structures but different substituents.
Chromeno-pyrimidines: Compounds with a chromeno-pyrimidine core but lacking the thione group.
Uniqueness
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of both the chromeno-pyrimidine core and the thione group, which confer distinct chemical and biological properties. Its ability to inhibit enzymes and interact with DNA makes it a valuable compound for medicinal chemistry research .
Biological Activity
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and various pharmacological effects of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of chromeno-pyrimidine derivatives, characterized by the presence of a chromene and pyrimidine structure. The thione functional group adds to its reactivity and biological potential. The molecular formula is C15H13N2OS, and its IUPAC name reflects its complex structure.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from salicylaldehyde and appropriate ketones under acidic conditions to form the chromene scaffold. Subsequent cyclization with guanidine derivatives leads to the formation of the pyrimidine ring.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that chromeno-pyrimidine derivatives can scavenge free radicals effectively, thus reducing oxidative stress in biological systems.
Antimicrobial Activity
Recent investigations into related compounds have reported moderate to good antimicrobial activity against various pathogens. For example, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Chromene derivatives have been documented to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can target specific pathways involved in tumor growth .
Enzyme Inhibition
The thione group in this compound may interact with various enzymes. For instance, it has been hypothesized that it could act as an inhibitor for enzymes involved in metabolic pathways or signal transduction pathways relevant to disease states .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Molecular Targets : The thione group enhances binding affinity to specific receptors or enzymes.
- Antioxidant Mechanism : The hydroxyl groups present may donate electrons to free radicals, neutralizing them.
- Cell Signaling Modulation : Compounds of this nature can influence signaling pathways involved in cell growth and apoptosis.
Case Studies
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-10-5-6-15-12(7-10)9-14-17(22-15)19-16(20-18(14)23)11-3-2-4-13(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJDNFLIHIFQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.